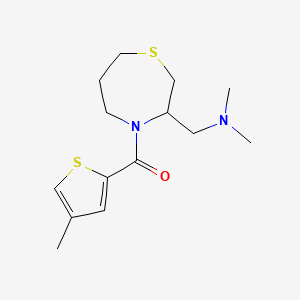
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide, also known as FPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. FPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, such as pain sensation, inflammation, and appetite regulation. The inhibition of FAAH by FPA has been shown to increase the levels of endocannabinoids in the body, leading to various therapeutic effects.
作用機序
The mechanism of action of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, leading to various physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and appetite regulation. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity for FAAH inhibition, which makes it suitable for use in various scientific research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for FAAH inhibition. Another potential direction is the study of this compound in combination with other drugs for the treatment of various conditions such as cancer. Additionally, the study of this compound in animal models and clinical trials is necessary to determine its safety and efficacy in humans. Overall, the study of this compound has the potential to lead to the development of new therapies for various conditions.
合成法
The synthesis of 2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluorobenzenesulfonyl chloride with piperidine to yield 2-(piperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with thiazole-2-carboxylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and potency, making it suitable for use in various scientific research applications.
科学的研究の応用
2-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. The inhibition of FAAH by this compound has been shown to increase the levels of endocannabinoids in the body, leading to various physiological effects. This compound has been studied for its potential use in the treatment of various conditions such as pain, inflammation, anxiety, and depression. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-3-1-2-4-14(13)26(23,24)19-11-15(22)20-12-5-8-21(9-6-12)16-18-7-10-25-16/h1-4,7,10,12,19H,5-6,8-9,11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEPTAVTTNQIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNS(=O)(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

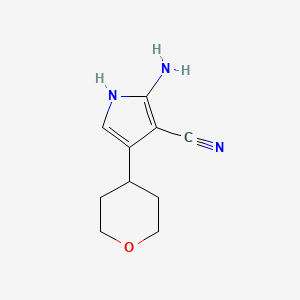
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
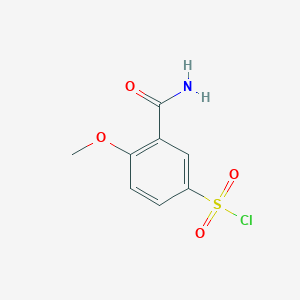
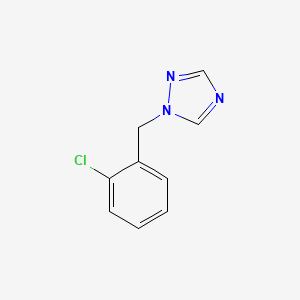

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
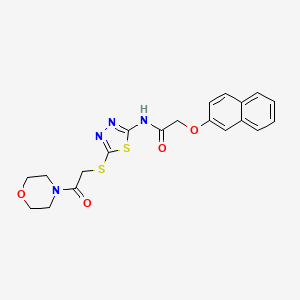
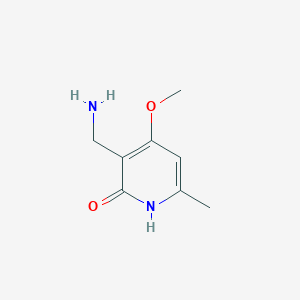

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2388602.png)
